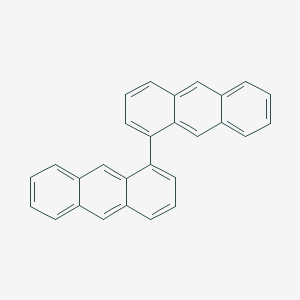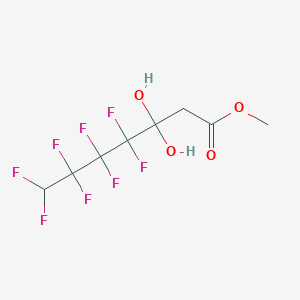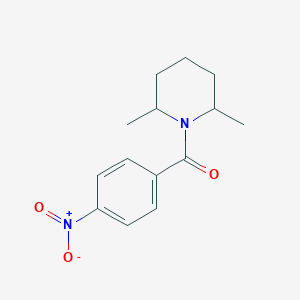
1,1'-Bianthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Bianthracene is an organic compound consisting of two anthracene units connected by a single bond. This compound is part of the larger family of polycyclic aromatic hydrocarbons, which are known for their extended conjugated π-systems. The structure of 1,1’-Bianthracene makes it an interesting subject for research due to its unique photophysical and photochemical properties .
准备方法
1,1’-Bianthracene can be synthesized through various methods. One common synthetic route involves the coupling of anthracene derivatives. For instance, a Ni(0)-mediated coupling of chloro derivatives of anthracene can be used to form 1,1’-Bianthracene . The reaction conditions typically involve the use of a nickel catalyst and a suitable solvent under an inert atmosphere to prevent oxidation.
Industrial production methods for 1,1’-Bianthracene are less common, but they generally follow similar principles as laboratory synthesis, with a focus on scalability and cost-effectiveness. The use of metal-catalyzed reactions, such as those involving palladium or nickel, is prevalent in industrial settings due to their efficiency and selectivity .
化学反应分析
1,1’-Bianthracene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of 1,1’-Bianthracene can yield dihydro derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the anthracene rings.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields anthraquinones, while reduction can produce dihydroanthracenes .
科学研究应用
1,1’-Bianthracene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons and as a model compound for studying photophysical properties.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of 1,1’-Bianthracene derivatives in drug development, particularly for their ability to interact with biological macromolecules.
作用机制
The mechanism by which 1,1’-Bianthracene exerts its effects is primarily through its interaction with light and other electromagnetic radiation. The extended conjugated π-system allows for efficient absorption and emission of light, making it useful in photophysical applications. In biological systems, its derivatives can interact with DNA and proteins, potentially leading to therapeutic effects .
相似化合物的比较
1,1’-Bianthracene is similar to other polycyclic aromatic hydrocarbons, such as 1,1’-Biphenyl and 1,1’-Binaphthalene. it is unique due to its larger conjugated system, which enhances its photophysical properties.
属性
CAS 编号 |
1104-41-2 |
|---|---|
分子式 |
C28H18 |
分子量 |
354.4 g/mol |
IUPAC 名称 |
1-anthracen-1-ylanthracene |
InChI |
InChI=1S/C28H18/c1-3-9-21-17-27-23(15-19(21)7-1)11-5-13-25(27)26-14-6-12-24-16-20-8-2-4-10-22(20)18-28(24)26/h1-18H |
InChI 键 |
XWSSEFVXKFFWLJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C4=CC=CC5=CC6=CC=CC=C6C=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N'-(4-nitrophenyl)urea](/img/structure/B14151515.png)

![11-[4-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenoxy]undecan-1-ol](/img/structure/B14151537.png)
![5-[(2-Hydroxyphenyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B14151540.png)

![4,4'-[(1E,2E)-hydrazine-1,2-diylidenedi(1E)eth-1-yl-1-ylidene]dianiline](/img/structure/B14151544.png)
![N-[(benzyloxy)carbonyl]-L-tryptophyl-N~6~-(tert-butoxycarbonyl)-L-lysine](/img/structure/B14151554.png)
![5-(2-Chloropyrimidin-4-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B14151555.png)


![(2R)-phenyl({[1-(L-tryptophyl)piperidin-4-yl]carbonyl}amino)ethanoic acid](/img/structure/B14151591.png)
![Diethyl benzo[d][1,3]dioxol-5-ylboronate](/img/structure/B14151602.png)
![[2-(2,5-Dimethylanilino)-2-oxoethyl] 2-thiophen-3-ylacetate](/img/structure/B14151610.png)
![4,4'-[(1E,2E)-hydrazine-1,2-diylidenedi(1E)eth-1-yl-1-ylidene]dianiline](/img/structure/B14151616.png)
